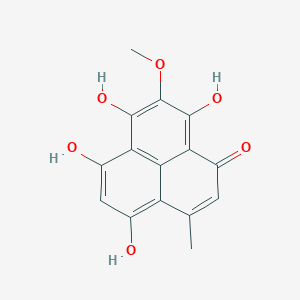

Funalenone

Beschreibung

Fungal natural products represent a significant area of scientific investigation due to their diverse structures and potent biological activities, which hold potential for various applications, including pharmaceuticals and agriculture. frontiersin.orgtandfonline.comoup.commdpi.com These compounds, also known as specialized metabolites, play crucial roles in the fungi's adaptation to their environment and their interactions with other organisms. frontiersin.org Research into fungal metabolites has led to the discovery of important therapeutic agents, such as penicillin and cyclosporine. oup.commdpi.comnih.gov

A notable class of fungal natural products is the phenalenone polyketides. These compounds are characterized by a unique hydroxy perinaphthenone three-fused-ring system. encyclopedia.pubresearchgate.netmdpi.com Since the initial discovery of naturally occurring phenalenones in 1959, approximately one hundred analogues have been identified from various fungal species. acs.org Phenalenones have garnered academic interest due to their diverse bioactivities, including cytotoxic, antimicrobial, antioxidant, and anti-HIV properties, as well as inhibitory effects on various enzymes. encyclopedia.pubresearchgate.netmdpi.com Their structural features, such as a rich nucleophilic nucleus, have also stimulated research in synthetic organic chemistry. encyclopedia.pubmdpi.com

Funalenone is a specific phenalenone polyketide that was first isolated and characterized in 1999. acs.orgresearchgate.netnih.govresearchgate.net It was discovered in the mycelium of the fungal strain Aspergillus niger FO-5904. acs.orgresearchgate.netnih.gov Initial characterization revealed this compound's ability to inhibit type I collagenase (MMP-1). researchgate.netnih.govglpbio.comebi.ac.uk

Current research objectives for this compound investigation include further exploration of its biological activities and understanding its biosynthetic pathways. acs.orgresearchgate.netoup.comnih.gov Studies aim to identify its potential as a lead compound for the development of new therapeutic agents, particularly in areas such as antiviral and enzyme inhibition. acs.orgresearchgate.netnih.govglpbio.comnih.gov The scope of research also extends to investigating the genetic basis of this compound production in Aspergillus niger and exploring methods to enhance its biosynthesis. researchgate.netoup.com

Table 1: Key Information about this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₆ | |

| Molecular Weight | 288.26 g/mol or 288.25 Da | chembuyersguide.com |

| Source Fungus | Aspergillus niger FO-5904 | acs.orgresearchgate.net |

| Initial Activity | Inhibition of Type I Collagenase (MMP-1) | researchgate.netnih.govglpbio.com |

| PubChem CID | 312243941 | gen.store |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6,7,9-tetrahydroxy-8-methoxy-3-methylphenalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c1-5-3-6(16)10-12-9(5)7(17)4-8(18)11(12)14(20)15(21-2)13(10)19/h3-4,17-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEJVMYQRYQFKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C(=C(C3=C2C1=C(C=C3O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438324 | |

| Record name | 1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259728-61-5 | |

| Record name | 1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation of Funalenone

Fungal Producers of Funalenone

Several fungal strains and species have been identified as producers of this compound. Research has focused on isolating and characterizing these fungal sources to understand the natural production of this compound.

Aspergillus niger Strains and Isolates (e.g., FO-5904, FGSC A1279)

Aspergillus niger, a common filamentous fungus, is a known producer of this compound. Specifically, the strain Aspergillus niger FO-5904 was identified as a source from which this compound, noted for its collagenase inhibitory activity, was isolated from the mycelium. researchgate.netnih.gov Another strain, Aspergillus niger FGSC A1279, has also been shown to produce this compound. researchgate.netnih.gov Studies involving the deletion of the epigenetic regulator gcnE in A. niger FGSC A1279 resulted in the activation of secondary metabolite production, including this compound. researchgate.netnih.gov

Aspergillus tubingensis and Aspergillus costaricaensis

Aspergillus tubingensis, another species within the Aspergillus genus, has been documented to produce this compound. ekb.egnih.gov This fungus is often found in various habitats, including the rhizosphere of plants. nih.gov Aspergillus costaricaensis has also been reported to produce a this compound-like compound. researchgate.net

Marine-Derived Fungal Sources (e.g., Aspergillus sp. SF-5929)

Marine environments have proven to be a source of fungi that produce bioactive secondary metabolites, including this compound. nih.govnih.gov A marine-derived fungal strain identified as Aspergillus sp. SF-5929 has been found to produce this compound. researchgate.netnih.govtandfonline.com This highlights the potential of marine fungi as producers of diverse natural products.

Endophytic Fungi as this compound Producers

Endophytic fungi, which live within plant tissues without causing apparent harm, are also recognized as potential producers of bioactive compounds. Current time information in Tchirozérine, NE.sciencejournals.ruscielo.br Some endophytic fungal isolates have been found to produce this compound. Current time information in Tchirozérine, NE.sciencejournals.ru This suggests that the symbiotic relationship between endophytic fungi and their host plants can lead to the production of such metabolites.

Here is a table summarizing some of the fungal producers of this compound:

| Fungal Species/Strain | Source/Habitat | Reference(s) |

| Aspergillus niger FO-5904 | Mycelium | researchgate.netnih.gov |

| Aspergillus niger FGSC A1279 | Laboratory strain (epigenetic regulator mutant) | researchgate.netnih.gov |

| Aspergillus tubingensis | Rhizosphere of Fallugia paradoxa, various | ekb.egnih.gov |

| Aspergillus costaricaensis | Soil | researchgate.netstudiesinmycology.org |

| Aspergillus sp. SF-5929 | Marine-derived (from sponge) | researchgate.netnih.govtandfonline.com |

| Endophytic Fungi | Within plant tissues | Current time information in Tchirozérine, NE.sciencejournals.ru |

Isolation Methodologies from Natural Sources

The isolation of this compound from its natural fungal sources typically involves a series of extraction and purification steps to separate the compound from the complex mixture of fungal metabolites and culture media.

Solvent Extraction Techniques

Solvent extraction is a fundamental technique used in the initial stages of isolating this compound from fungal biomass or culture broth. nih.govsciencejournals.ruijresm.com This process involves using appropriate solvents to selectively dissolve this compound from the fungal material. For instance, this compound has been isolated from the mycelium of Aspergillus niger FO-5904 using solvent extraction. researchgate.netnih.gov In another study, an ethyl acetate (B1210297) extract of Aspergillus tubingensis was found to contain this compound, indicating the use of ethyl acetate as an extraction solvent. nih.gov

Chromatographic Purification Strategies (e.g., ODS Column, Sephadex LH-20, HPLC)

The crude extract obtained from the isolation process contains a mixture of compounds, requiring further purification to obtain pure this compound. Chromatographic techniques are essential for this purpose. Common strategies include the sequential use of ODS column chromatography, Sephadex LH-20 column chromatography, and reversed-phase HPLC. nih.govmedchemexpress.com

ODS Column Chromatography: Octadecylsilyl (ODS) column chromatography, a type of reversed-phase chromatography, is often employed as an initial purification step. nih.govchromatographyonline.com This method utilizes ODS silica (B1680970) gel as the stationary phase. Elution is typically performed using a gradient of methanol-water, starting with a higher percentage of water and gradually increasing the methanol (B129727) concentration (e.g., 50:50 to 80:20 v/v). This step is effective in removing more polar impurities and pigment compounds from the extract.

Sephadex LH-20 Chromatography: Sephadex LH-20 chromatography is another crucial step in the purification of this compound. nih.govmedchemexpress.com Sephadex LH-20 is a lipophilic dextran (B179266) gel designed for molecular sizing and separation of natural products in organic solvents and aqueous mixtures. avantorsciences.comcytivalifesciences.comcytivalifesciences.com It is prepared by hydroxypropylation of Sephadex G-25. avantorsciences.comcytivalifesciences.com For this compound purification, a column packed with Sephadex LH-20 is typically eluted with methanol in an isocratic mode. This step helps in further purification and can yield this compound with a purity of 85-90%. Sephadex LH-20's dual hydrophilic and lipophilic nature provides unique selectivity for separating closely related molecular species. cytivalifesciences.com

HPLC: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is commonly used as a final purification step to achieve high purity this compound. nih.govmedchemexpress.com Preparative HPLC using a C18 reversed-phase column is employed for this purpose. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like trifluoroacetic acid (TFA). nih.gov For instance, a mobile phase of acetonitrile-water (55:45) with 0.1% TFA has been reported. Detection of this compound during HPLC is typically done by UV absorbance, for example, at 254 nm. This method allows for the isolation of pharmaceutical-grade this compound with purity exceeding 98%. HPLC is also used analytically to monitor the presence of this compound and other metabolites in fractions during the purification process. nih.gov

The sequential application of these chromatographic techniques allows for the effective isolation and purification of this compound from complex fungal extracts, yielding a compound suitable for further research and study of its biological properties.

| Compound Name | PubChem CID |

| This compound | 65932 |

Data Table: Example Purification Scheme Outcomes

| Purification Step | Stationary Phase | Mobile Phase | Outcome | Reported Purity | Reported Yield |

| Solvent Extraction | N/A | Ethyl Acetate | Crude Extract | N/A | >90% (from biomass) |

| ODS Column Chromatography | ODS silica gel | Methanol-Water Gradient (50:50 to 80:20) | Removal of polar impurities/pigments | N/A | N/A |

| Sephadex LH-20 Chromatography | Sephadex LH-20 | Methanol (Isocratic) | Further Purification | 85-90% | 60-70% |

| Preparative HPLC | C18 Reversed-Phase | Acetonitrile-Water (e.g., 55:45 with 0.1% TFA) | Final Purification | >98% | N/A |

Biosynthesis of Funalenone

Polyketide Origin and Precursor Incorporation Studies

Fungal phenalenones, including funalenone, are known to originate from polyketide pathways, derived primarily from acetate (B1210297) and malonate units. nih.govresearchgate.net Isotope feeding studies have confirmed that the phenalenone core is derived from a heptaketide chain, meaning it is assembled from seven acetate units. nih.gov

Heptaketide Chain Cyclization

The biosynthesis of the phenalenone core involves the cyclization of a linear heptaketide precursor. A key enzyme in this process is a nonreducing polyketide synthase (NR-PKS) like PhnA. nih.govresearchgate.netebi.ac.uknih.gov PhnA synthesizes the heptaketide backbone and then catalyzes its cyclization into an angular, hemiketal-containing naphtho-γ-pyrone intermediate known as prephenalenone. nih.govebi.ac.uknih.gov The product template (PT) domain of PhnA is particularly noteworthy as it uniquely catalyzes a C4-C9 aldol (B89426) condensation, a regioselectivity that is considered unprecedented among known PT domains. nih.govresearchgate.netebi.ac.uknih.gov Following this, a C1-C10 Claisen-like condensation occurs to generate a tetrahydroxynaphthalene (THN) intermediate, which is then followed by an attack of the C1-OH on C-13 to form the naphtho-γ-pyrone structure. nih.gov This sequence of cyclization events is similar to the formation of linearly fused naphthopyrones but differs in the initial aldol condensation regioselectivity. nih.gov

Acetate and Malonate Unit Derivations

The building blocks for the heptaketide chain are derived from acetate and malonate units. nih.govresearchgate.net Specifically, the polyketide backbone is assembled from an acetyl-CoA starter unit and six malonyl-CoA extender units. researchgate.net Studies using [2-13C]-malonate have shown incorporation of seven mass units into the product, consistent with a heptaketide backbone derived from malonyl-CoA. nih.gov The acetate pathway, also known as the polyketide pathway, is a fundamental biosynthetic route that involves the stepwise condensation of two-carbon units, typically derived from malonyl-CoA, starting with acetyl-CoA. wikipedia.orgijrpr.com

Biosynthetic Gene Clusters and Enzymes

The biosynthesis of this compound is governed by specific biosynthetic gene clusters (BGCs) that encode the necessary enzymes. researchgate.netmdpi.comresearchgate.net In A. niger, the gene cluster responsible for this compound production contains homologs to phnA, phnB, phnC (encoding an O-methyltransferase), and phnD. nih.gov

Non-Reducing Polyketide Synthase (NR-PKS) (e.g., PhnA)

The non-reducing polyketide synthase (NR-PKS) PhnA is a core enzyme in the biosynthesis of this compound and other phenalenones. nih.govresearchgate.netresearchgate.net PhnA is responsible for synthesizing the linear heptaketide chain and catalyzing its initial cyclization into prephenalenone. nih.govebi.ac.uknih.gov The domain architecture of PhnA typically includes domains such as SAT, KS, MAT, PT, ACP (often in tandem), and TE/CLC. researchgate.net The PT domain's unique C4-C9 aldol condensation activity is crucial for forming the angular structure of prephenalenone. nih.govresearchgate.netebi.ac.uknih.gov

Flavin-Dependent Monooxygenase (FMO) (e.g., PhnB)

Following the action of the NR-PKS, a flavin-dependent monooxygenase (FMO) like PhnB is required for the further transformation of prephenalenone. nih.govresearchgate.netebi.ac.uknih.gov PhnB catalyzes the C2 aromatic hydroxylation of prephenalenone and simultaneously facilitates the opening of the γ-pyrone ring. nih.govresearchgate.netebi.ac.uk This oxidative step is essential for converting the naphtho-γ-pyrone intermediate into the phenalenone core structure. nih.govresearchgate.netebi.ac.uk FMOs, in general, are enzymes that catalyze oxidation reactions using flavin adenine (B156593) dinucleotide (FAD) as a prosthetic group and require NADPH and molecular oxygen. turkjps.orgxiahepublishing.commdpi.com

Role of Epigenetic Regulators (e.g., GcnE) in Metabolite Production

Epigenetic regulators play a significant role in controlling the biosynthesis of secondary metabolites in fungi, including polyketides like this compound. mdpi.comnih.gov Studies have shown that the inactivation or deletion of the epigenetic regulator GcnE, a histone acetyltransferase, can lead to the activation of secondary metabolite production in Aspergillus niger. mdpi.comresearchgate.netnih.gov This includes the increased production of compounds such as this compound. mdpi.comresearchgate.netnih.gov GcnE is involved in histone acetylation modification, which influences chromatin structure and gene expression, thereby regulating the activity of biosynthetic gene clusters. mdpi.com

Proposed Biosynthetic Pathways and Intermediates

The core of phenalenones is a peri-fused tricyclic ring system cyclized from a linear polyketide precursor. researchgate.net Proposed routes for the construction of this core and subsequent modifications involve several key steps and intermediates.

Phenalenone Core Construction Mechanisms (e.g., Friedel-Crafts Acylation, Oxidative Dearomatization)

The phenalenone core construction is proposed to involve mechanisms such as Friedel-Crafts acylation and oxidative dearomatization to establish the tricyclic framework and introduce hydroxyl groups.

Friedel-Crafts Acylation: This reaction is a type of electrophilic aromatic substitution that introduces acyl groups onto an aromatic ring, forming a new carbon-carbon bond. alfa-chemistry.comorganic-chemistry.org In the context of polyketide biosynthesis, intramolecular Friedel-Crafts-like cyclizations can contribute to the formation of cyclic structures. sigmaaldrich.com

Oxidative Dearomatization: This process involves the oxidation of an aromatic ring, leading to the loss of aromaticity and the formation of a non-aromatic cyclic structure, often introducing oxygen functionalities. rsc.orgnih.govnih.gov This mechanism is utilized in organic synthesis to generate complex scaffolds and is proposed to play a role in the introduction of hydroxyl groups in phenalenone biosynthesis. rsc.orgnih.govresearchgate.net

Enzymatic Transformations (e.g., C2 Aromatic Hydroxylation, Ring Opening)

Enzymatic transformations are crucial for modifying the polyketide backbone and forming the mature this compound structure. Following the formation of the cyclized polyketide core, phenalenones are presumed to be modified by post-PKS tailoring enzymes. researchgate.netnih.gov

C2 Aromatic Hydroxylation and Ring Opening: The transformation of prephenalenone, a naphtho-γ-pyrone intermediate, to the phenalenone core requires an FAD-dependent monooxygenase (FMO), such as PhnB. researchgate.netnih.govresearchgate.net This enzyme catalyzes the C2 aromatic hydroxylation of prephenalenone and the simultaneous ring opening of the γ-pyrone ring. researchgate.netnih.govresearchgate.net Density functional theory calculations provide insights into how the hydroxylated intermediate undergoes an aldol-like phenoxide-ketone cyclization to yield the phenalenone core. researchgate.netnih.govresearchgate.netebi.ac.uk

Other Modifications: Post-PKS modifications can also include O-methylation, prenylation, and other transformations to generate the final natural products. researchgate.netnih.gov this compound itself features a C2 methoxy (B1213986) group and hydroxyl substituents, suggesting methylation and hydroxylation steps occur during its biosynthesis.

Identification and Monitoring of Biosynthetic Intermediates

Identifying and monitoring biosynthetic intermediates is essential for mapping the steps of the pathway. Techniques such as HPLC-DAD-MS are used to compare metabolite profiles in different strains, including gene knockout mutants, to monitor intermediates and map biosynthetic steps. Intermediates like kotanin (B1206850) and dimeric naphtho-γ-pyrones have been monitored in studies related to similar pathways.

Advanced Biosynthetic Pathway Elucidation Methodologies

Advanced methodologies are employed to fully elucidate the complex biosynthetic pathways of fungal secondary metabolites like this compound.

Gene Knockout and Complementation Studies

Gene knockout is a significant method for studying the biosynthesis pathway of fungal secondary metabolites, primarily for in vivo verification of gene function. mdpi.com Gene knockout and complementation experiments have been used to identify and characterize biosynthetic pathways in Aspergillus niger. researchgate.netnih.govuclan.ac.uk For example, gene knockout strains (e.g., ΔalbA, ΔaygA) are used to compare metabolite profiles and map biosynthetic steps. Inactivation of specific genes, such as GcnE, an epigenetic regulator, has been shown to activate the production of secondary metabolites, including this compound, in A. niger. researchgate.netnih.govuclan.ac.ukmdpi.comnih.gov Complementation studies involve introducing a functional copy of a gene into a mutant strain to restore the wild-type phenotype, confirming the role of the mutated gene in the pathway. libretexts.orgnih.govnih.gov

Isotopic Labeling Experiments (e.g., ¹³C-Glucose Tracing)

Isotopic labeling experiments, such as using ¹³C-glucose tracing, are powerful tools for tracing carbon flux through polyketide synthase (PKS) pathways and confirming the incorporation of precursors into the final product. These experiments can help to elucidate the origin of the carbon atoms in the molecule and validate proposed biosynthetic routes. nih.govresearchgate.net Combining isotopic labeling with heterologous expression of candidate PKS genes can further confirm enzyme functionality and pathway steps.

Multi-Omics Integration for Regulatory Network Analysis (e.g., Transcriptomics, Proteomics, Metabolomics)

The biosynthesis of this compound, a phenalenone-type polyketide primarily produced by fungal species such as Aspergillus niger and Aspergillus tubingensis, involves a non-reducing polyketide synthase (NR-PKS) and subsequent enzymatic modifications. ebi.ac.uk Elucidating the complete regulatory network governing this complex process can significantly benefit from the integration of multi-omics data, including transcriptomics, proteomics, and metabolomics.

Multi-omics integration provides a comprehensive view of biological systems by combining data from different molecular levels. researchgate.netuu.nl Transcriptomics offers insights into gene expression patterns, revealing which genes are active and potentially involved in the biosynthetic pathway and its regulation. mdpi.com Proteomics focuses on the proteins being produced, many of which are the enzymes directly catalyzing the biosynthetic steps. Metabolomics identifies and quantifies the metabolites present, including intermediates and the final product, this compound, providing a direct readout of pathway activity. mdpi.com

Applying multi-omics integration to study this compound biosynthesis in Aspergillus species allows researchers to identify regulatory cross-talk, potentially between polyketide synthase (PKS) and non-ribosomal peptide synthase (NRPS) clusters, although this compound is a polyketide. This integrated approach can help in identifying key genes and metabolites involved in the pathway. mdpi.comfrontiersin.org For instance, transcriptomic data can reveal differentially expressed genes (DEGs) under conditions that favor this compound production, while metabolomic data can show differentially accumulated metabolites (DAMs) that correlate with these gene expression changes. mdpi.comfrontiersin.org

The integration of these datasets enables the construction of co-expression networks, linking genes (transcripts) to their corresponding enzymes (proteins) and the metabolites they produce or modify. sciengine.com This can help pinpoint candidate genes involved in the biosynthetic pathway and its regulation. mdpi.comnih.gov For example, studies on other biosynthetic pathways, such as flavonoid biosynthesis in plants, have successfully used integrated transcriptomics and metabolomics to identify key regulatory genes, including transcription factors, and enzymes like chalcone (B49325) synthase (CHS), which plays a critical role in polyketide-like biosynthesis. mdpi.combiorxiv.org

While specific detailed data tables resulting directly from multi-omics integration studies solely focused on the regulatory network analysis of this compound biosynthesis were not extensively found in the immediate search results, the methodology is well-established for elucidating complex metabolic pathways and their regulation in fungi and other organisms. researchgate.netwur.nlnih.govnih.govnih.gov The approach involves correlating changes in gene expression levels (transcriptomics) with changes in protein abundance (proteomics) and metabolite concentrations (metabolomics) across different conditions or time points relevant to this compound production. wur.nl

Future research applying comprehensive multi-omics integration, potentially combined with techniques like chromatin immunoprecipitation (ChIP) to study transcription factor binding, could provide detailed insights into the regulatory mechanisms controlling this compound biosynthesis in Aspergillus. This could lead to the identification of specific transcription factors and signaling pathways that modulate the expression of the genes encoding the NR-PKS and modifying enzymes involved in this compound production.

Chemical Synthesis and Reactivity of Funalenone

Total Synthesis Approaches to Funalenone and Analogs

While microbial fermentation is the primary method for obtaining this compound, chemical synthesis routes have been investigated, particularly for overcoming limitations in natural yield and for the preparation of analogs. Retrosynthetic analysis for the chemical synthesis of the phenalenone core often involves strategies such as Friedel-Crafts acylation to construct the tricyclic framework. Other key steps explored in synthetic approaches include selective methylation, often using reagents like dimethyl sulfate (B86663) under alkaline conditions, and oxidative dearomatization for introducing hydroxyl groups.

The synthesis of phenalenone derivatives, including potential analogs of this compound, has been explored through various chemical reactions. One approach involves the rapid construction of phenalenes via the reaction of 8-alkynyltetralones with Fischer carbene complexes. researchgate.net Another method describes the preparation of functionalized 6-alkoxy phenalenones through an oxidative dealkylation strategy of phenalene (B1197917) precursors, which are synthesized via an aminocatalyzed annulation/O-alkylation from simpler substrates. researchgate.net The total synthesis of other related fungal polyketides with complex structures, such as solanapyrones which feature a cycloaddition-derived core, highlights the diverse synthetic strategies employed in this class of compounds. acs.org

Comparative Analysis of Preparation Methods

This compound is primarily produced by microbial fermentation, notably by Aspergillus niger strains. ebi.ac.ukbiomol.com This biological process utilizes microorganisms to convert organic substrates into the desired compound. Chemical synthesis, conversely, involves a series of controlled chemical reactions to build the molecule from simpler precursors. patsnap.com

Microbial Fermentation vs. Chemical Synthesis Efficiency

Microbial fermentation offers several advantages for producing complex natural products like this compound. It is often considered a more natural and potentially sustainable approach, typically consuming fewer resources and generating less waste compared to conventional chemical methods. patsnap.com Fermentation is particularly adept at producing molecules with intricate structures that can be challenging or uneconomical to synthesize purely chemically. patsnap.com Aspergillus niger FO-5904 is a strain specifically isolated for its high productivity of this compound through submerged culture techniques. Critical parameters for maximizing yield in fermentation include temperature (around 27°C), incubation period (approximately 13 days), aeration (static culture conditions), and initial pH (around 6.0, which acidifies during growth). Extraction methods like microwave-assisted extraction and ionic liquid systems have been explored to improve efficiency, showing reductions in solvent use and high partition coefficients, respectively. Purification typically involves sequential chromatography steps such as ODS column chromatography and Sephadex LH-20 chromatography, followed by preparative HPLC for high purity.

The choice between microbial fermentation and chemical synthesis for producing a compound like this compound depends on factors such as the desired purity, scale of production, structural complexity, and economic considerations. patsnap.com For this compound, microbial fermentation currently remains the primary and more efficient production method due to its complex polyketide structure.

Chemical Transformations and Derivatization

This compound, possessing multiple hydroxyl and a methoxy (B1213986) group on its phenalenone core, can undergo various chemical transformations and derivatization reactions. ebi.ac.uk These reactions can lead to the formation of new derivatives with potentially altered properties or activities.

Oxidation Reactions (e.g., Quinone Formation)

This compound is susceptible to oxidation, which can lead to the formation of quinones and other oxidized derivatives. Common oxidizing agents used in such transformations include potassium permanganate (B83412) and chromium trioxide. The phenalenone core itself can be involved in oxidative processes, and studies on related phenalenones have explored oxidative dealkylation strategies. researchgate.net Oxidation reactions play a role in the diversification of phenalenone structures, both in biological biosynthesis and potentially in chemical derivatization. nih.govencyclopedia.pubmdpi.com

Reduction Reactions (e.g., Hydroxy Derivative Formation)

Reduction of this compound can result in the formation of hydroxy derivatives. Reducing agents commonly employed for this purpose include sodium borohydride (B1222165) and lithium aluminum hydride. These reactions typically target carbonyl groups or potentially reduce aromatic rings under specific conditions, leading to the introduction of additional hydroxyl functionalities or saturation of the ring system.

Substitution Reactions at Hydroxyl and Methoxy Groups

This compound can undergo substitution reactions, particularly at its hydroxyl and methoxy groups. These reactions often involve reagents such as halogens, acids, and bases under controlled conditions.

Substitution at hydroxyl groups can involve reactions like esterification or ether formation, where the hydrogen atom of the hydroxyl group is replaced by another functional group. The reactivity of hydroxyl groups in substitution reactions is influenced by their environment on the aromatic system. libretexts.org

Substitution at methoxy groups can involve cleavage of the ether linkage to yield a hydroxyl group or replacement of the methyl group with another substituent. The methoxy group, being an electron-donating group, can influence the reactivity of the aromatic ring towards electrophilic substitution, typically activating it and directing substitution to ortho and para positions. msu.edunih.gov However, substitution directly at the methoxy carbon is less common than reactions involving the oxygen atom or the aromatic ring.

Molecular Mechanisms of Action

Enzyme Inhibition Profiles

Funalenone has demonstrated inhibitory activity against a range of enzymes, playing roles in viral replication, extracellular matrix remodeling, and metabolic signaling. Its inhibitory effects contribute to its potential antiviral and other biological properties.

HIV-1 Integrase Inhibition

This compound has been reported to inhibit HIV-1 integrase, an enzyme crucial for the replication cycle of the Human Immunodeficiency Virus type 1 (HIV-1). researchgate.net HIV-1 integrase catalyzes the integration of viral DNA into the host cell genome, a vital step for persistent infection.

Binding Site Interactions and Viral DNA Integration Disruption

HIV-1 integrase is a multi-domain protein comprising an N-terminal dimerization domain (NTD), a central catalytic core domain (CCD), and a C-terminal domain (CTD). plos.org The catalytic activity relies on conserved acidic amino acid residues (D64, D116, and E152) in the CCD, which interact with divalent metal ions like Mg²⁺ or Mn²⁺. These metal ions are essential for the enzyme's structure and function.

Inhibitors targeting HIV-1 integrase can act through different mechanisms, including interfering with the binding of integrase to viral DNA ends, inhibiting integrase oligomerization, or interfering with the strand transfer activity. tandfonline.com Integrase strand transfer inhibitors (INSTIs), a class of HIV-1 integrase inhibitors, bind to the complex of integrase and viral DNA, interfering with the binding of host cellular DNA. tandfonline.com

This compound has been identified as a natural product lead compound with inhibitory effects on HIV-1 integrase. tandfonline.com While specific detailed studies on this compound's precise binding site interactions within HIV-1 integrase are not extensively detailed in the provided information, its reported inhibition suggests an interaction that disrupts the enzyme's function in integrating viral DNA into the host genome. Inhibitors can form stable complexes with the viral DNA integration precursor and the metal ions at the active site, preventing the progression of the integration process. This effectively blocks the binding of viral DNA to host DNA, thereby stopping viral replication.

Table 1: HIV-1 Integrase Inhibition Data for this compound

| Enzyme | IC₅₀ (µM) |

| HIV-1 Integrase | 10 |

Matrix Metalloproteinase-1 (MMP-1) Inhibition

This compound is known to inhibit Matrix Metalloproteinase-1 (MMP-1), also referred to as interstitial collagenase. researchgate.netnih.gov MMP-1 is a peptidase enzyme responsible for the degradation of extracellular matrix components, particularly type I, II, and III collagens. uniprot.orgscbt.com This enzyme plays a significant role in tissue remodeling and is implicated in various pathological conditions. researchgate.netscbt.com

Interaction with Catalytic Domain

MMP-1, like other matrix metalloproteinases, possesses a catalytic domain that contains a zinc ion essential for its enzymatic activity. uniprot.orgmdpi.com Inhibitors of MMP-1 often target this catalytic domain by interacting with the active site, frequently by chelating the catalytic zinc ion. scbt.commdpi.com

This compound inhibits MMP-1 by interacting with the enzyme's catalytic domain. This interaction blocks the enzyme's activity, thereby disrupting the degradation of collagen and other extracellular matrix components. While the precise details of this compound's interaction with the catalytic domain are not fully elucidated in the provided text, the general mechanism for MMP-1 inhibitors involves binding to the active site and interfering with substrate binding or catalytic function. scbt.com The integrity of the catalytic domain and its ability to bind Zn²⁺ is crucial for interaction with inhibitors like tissue inhibitor of metalloproteinases-1 (TIMP-1). nih.gov

Table 2: MMP-1 Inhibition Data for this compound

| Enzyme | IC₅₀ (µM) | Inhibition at 400 µM (%) |

| Type I Collagenase (MMP-1) | 170 researchgate.netresearchgate.net | - |

| 72 kDa Type IV Collagenase (MMP-2) | - | 18.3 researchgate.net |

| 92 kDa Type IV Collagenase (MMP-9) | - | 38.7 researchgate.net, 38.2 |

Note: Type IV collagenases (72 kDa and 92 kDa) are also known as MMP-2 and MMP-9, respectively.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme involved in the negative regulation of insulin (B600854) signaling pathways and is considered a therapeutic target for type 2 diabetes and obesity. frontiersin.orgnih.govmdpi.com

Active Site and Allosteric Site Targeting

This compound has been shown to target both the active and allosteric sites of enzymes. For instance, it acts as a noncompetitive inhibitor of human protein tyrosine phosphatase 1B (PTP1B), suggesting binding to a site distinct from the active site or inducing conformational changes that affect active site function. encyclopedia.pubmdpi.com In the case of HIV-1 integrase, this compound inhibits the enzyme by binding to its active site, thereby preventing the integration of viral DNA into the host genome. Similarly, it inhibits matrix metalloproteinase-1 (MMP-1) by interacting with its catalytic domain. this compound's interactions with the active site of MMP-1 involve specific non-covalent interactions, leading to altered substrate affinity. scbt.com Its cyclic structure may contribute to molecular flexibility, potentially influencing enzyme conformational dynamics. scbt.com

Bacterial Cell Wall Synthesis Enzyme Inhibition (e.g., MraY, MurG)

This compound has demonstrated inhibitory activity against key enzymes involved in bacterial cell wall synthesis, specifically MraY and MurG. bioaustralis.comtargetmol.commedchemexpress.comlabchem.com.myambeed.cnbioscience.co.ukfelixbio.cn MraY (phospho-N-acetylmuramoyl-pentapeptide translocase) is an essential integral membrane enzyme that catalyzes the first committed step of peptidoglycan biosynthesis. researchgate.net MurG (UDP-N-acetylglucosamine--N-acetylmuramyl-(pentapeptide) pyrophosphoryl-undecaprenol N-acetylglucosamine transferase) is another essential glycosyltransferase involved in forming the glycosidic linkage in the bacterial cell wall. rcsb.orguni-goettingen.de this compound inhibits both MraY and MurG with an IC₅₀ value of 25.5 μM in a membrane plate assay. targetmol.commedchemexpress.comlabchem.com.myambeed.cnbioscience.co.ukfelixbio.cncaymanchem.com This inhibition disrupts the synthesis of the bacterial cell wall, which is crucial for bacterial survival. wikipedia.org

| Enzyme Target | IC₅₀ (µM) | Assay Type | Citation |

| MraY + MurG (bacterial cell wall synthesis enzymes) | 25.5 | Membrane plate assay | targetmol.commedchemexpress.comfelixbio.cncaymanchem.com |

| HIV-1 Integrase | 10 | Not specified | targetmol.comcaymanchem.combiomol.com |

| MMP-1 (Matrix Metalloproteinase-1) | 170 | Not specified | targetmol.commedchemexpress.comfelixbio.cncaymanchem.combiomol.com |

| PTP1B (Protein Tyrosine Phosphatase 1B) | 6.1 | Photocolorimetric assay | encyclopedia.pubmdpi.com |

Disruption of Specific Biological Pathways

By inhibiting key enzymes, this compound disrupts critical biological pathways. Its inhibition of MraY and MurG directly impacts bacterial cell wall synthesis, a vital pathway for bacterial integrity and survival. wikipedia.org The inhibition of HIV-1 integrase disrupts the pathway of viral DNA integration into the host genome, which is essential for viral replication. Furthermore, this compound's modulation of matrix metalloproteinase activity can influence pathways involved in extracellular matrix remodeling. scbt.com Its activity against PTP1B suggests an impact on signaling pathways regulated by this phosphatase. encyclopedia.pubmdpi.com

Computational Modeling of Molecular Interactions

Computational modeling, such as virtual screening and docking studies, has provided insights into the molecular interactions of this compound with its targets. Virtual screening of this compound analogs has identified key structural determinants for enzyme inhibition, such as hydrophobic interactions of the phenalenone core within the active site of enzymes like collagenase. The presence of a methoxy (B1213986) group can enhance binding affinity through hydrogen bonds with catalytic residues. These studies suggest that this compound's rigid tricyclic system may offer better steric complementarity compared to more flexible structures, contributing to its inhibitory activity. Molecular docking analysis has also been used to correlate the activity of related compounds with the number of hydrogen bonds formed with enzymes like α-glucosidase. mdpi.com

Biological Activities of Funalenone and Derivatives

Antiviral Activities

Funalenone has shown potential as an antiviral agent, particularly against the human immunodeficiency virus type 1 (HIV-1). nih.gov

Anti-HIV Activity

Research indicates that this compound inhibits HIV-1 integrase, a crucial enzyme for viral replication. nih.govresearchgate.net Studies have reported an IC50 value of 10 µM for this compound against HIV-1 integrase. nih.gov Furthermore, this compound has demonstrated anti-HIV activity in vitro with an IC50 of 1.7 µM. nih.gov This activity is coupled with a relatively lower cytotoxicity to mammalian cells (IC50 = 87 µM), suggesting a degree of selectivity. nih.gov Other natural phenalenones, such as atrovenetinone methyl acetal (B89532) and erabulenol B, have also been evaluated for their anti-HIV activity and integrase inhibition, with this compound showing potent inhibition and favorable selectivity among the tested compounds. nih.govresearchgate.net

Anticancer Activities

While the direct anticancer activity of isolated this compound is an area of ongoing research, crude extracts from fungi producing this compound have shown anticancer potential against various cancer cell lines. researchgate.net

Potential for Cancer Progression Inhibition

The potential for this compound to inhibit cancer progression is suggested by its ability to inhibit matrix metalloproteinase-1 (MMP-1), also known as type I collagenase. researchgate.net MMP-1 is an enzyme involved in the degradation of the extracellular matrix, a process implicated in tumor invasion and metastasis. kitasato-u.ac.jpresearchgate.net this compound has been shown to inhibit 50% of type I collagenase activity at a concentration of 170 µM. researchgate.net While its inhibitory effect on type IV collagenases (72 kDa and 92 kDa) was less pronounced at higher concentrations (18.3% and 38.7% inhibition at 400 µM, respectively), the selective inhibition of MMP-1 suggests a potential mechanism for interfering with cancer progression. researchgate.net Additionally, in silico studies on this compound derivatives have explored their potential as inhibitors of human glucose transporter 1 (hGLUT1), a target that might be relevant for cancer therapy. nih.gov

Antimicrobial Activities

The antimicrobial activity of this compound has been investigated, with some studies reporting limited or no activity against a broad spectrum of bacteria and fungi. kitasato-u.ac.jpbioaustralis.com However, other research indicates specific antibacterial effects. medchemexpress.comcaymanchem.com

Antibacterial Spectrum and Efficacy

While early studies using a paper disc method reported no significant antimicrobial activity for this compound against yeasts, fungi, and both Gram-positive and Gram-negative bacteria at a concentration of 50 µ g/disc , more recent findings suggest targeted antibacterial effects. kitasato-u.ac.jpbioaustralis.com this compound has been reported to inhibit bacterial cell wall synthesis enzymes, specifically MraY and MurG, with an IC50 of 25.5 µM in membrane plate assays. medchemexpress.comcaymanchem.com Furthermore, it has been shown to suppress the growth of Staphylococcus aureus (A15090) with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL. medchemexpress.comcaymanchem.com

Here is a summary of the antibacterial activity data:

| Target | Assay Type | IC50 / MIC | Value | Citation |

| MraY + MurG (bacterial cell wall synthesis enzymes) | Membrane plate assay | IC50 | 25.5 µM | medchemexpress.comcaymanchem.com |

| Staphylococcus aureus (A15090) | Growth inhibition | MIC | 64 µg/mL | medchemexpress.comcaymanchem.com |

Other Enzyme Inhibitory Activities of Related Phenalenones

Beyond the activities of this compound itself, related phenalenone compounds have demonstrated inhibitory effects on a variety of enzymes. These include enzymes such as tyrosinase, α-glucosidase, lipase (B570770), acetylcholinesterase (AchE), indoleamine 2,3-dioxygenase 1 (IDO1), angiotensin-I-converting enzyme (ACE), and protein tyrosine phosphatases (PTP). encyclopedia.pubmdpi.comresearchgate.net For instance, scleroderolide and sclerodione, which are nor-phenalenone derivatives, have shown potent inhibitory activity against α-glucosidase and porcine lipase. mdpi.com Scleroderolide exhibited an IC50 of 48.7 mM against α-glucosidase, showing better inhibition than the standard N-deoxynojirimycin. mdpi.com Sclerodione was a potent inhibitor of porcine lipase with an IC50 of 1.0 mM, being more potent than orlistat. mdpi.com this compound itself has also been identified as a potent PTP1B inhibitor with an IC50 of 6.1 µM. mdpi.com

Here is a table summarizing some enzyme inhibitory activities of this compound and related phenalenones:

| Compound | Enzyme Target | Inhibition Type / IC50 | Value | Citation |

| This compound | Type I Collagenase (MMP-1) | IC50 | 170 µM | kitasato-u.ac.jpresearchgate.net |

| This compound | HIV-1 Integrase | IC50 | 10 µM | nih.gov |

| This compound | MraY + MurG | IC50 | 25.5 µM | medchemexpress.comcaymanchem.com |

| This compound | PTP1B | IC50 | 6.1 µM | mdpi.com |

| This compound | 72 kDa Type IV Collagenase | % Inhibition at 400 µM | 18.3% | researchgate.net |

| This compound | 92 kDa Type IV Collagenase | % Inhibition at 400 µM | 38.7% | researchgate.net |

| Scleroderolide | α-Glucosidase | IC50 | 48.7 mM | mdpi.com |

| Sclerodione | Porcine Lipase | IC50 | 1.0 mM | mdpi.com |

| Related Phenalenones | Tyrosinase, Lipase, AchE, IDO1, ACE, Tyrosine Phosphatase | Various Inhibition | - | encyclopedia.pubmdpi.comresearchgate.net |

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin (B1238610) synthesis in humans and enzymatic browning in plants and fungi. mdpi.comresearchgate.netnih.gov Inhibitors of tyrosinase are of interest for their potential applications in cosmetics as skin-whitening agents and in the food industry as antibrowning compounds. researchgate.netnih.gov Research indicates that fungal phenalenones can exhibit tyrosinase inhibitory activity. nih.govencyclopedia.pub For instance, paecilomycones A-C, which are phenalenones isolated from Paecilomyces gunnii, have demonstrated strong tyrosinase inhibitory activity with IC₅₀ values of 0.11, 0.17, and 0.14 mM, respectively. researchgate.net These values were comparable to or higher than those of the positive controls kojic acid (0.10 mM) and arbutin (B1665170) (0.20 mM). researchgate.net Structure-activity studies on paecilomycones suggest that their tyrosinase inhibition activities are positively related to the number of hydroxyl groups present on the molecules. researchgate.net While the provided search results mention tyrosinase inhibition as a known activity of fungal phenalenones including this compound nih.govencyclopedia.pub, specific detailed research findings or IC₅₀ values for this compound itself against tyrosinase were not explicitly found in the provided snippets. However, the activity of related phenalenones like paecilomycones supports the potential for this compound to also possess this activity.

α-Glucosidase Inhibition

α-Glucosidase is a carbohydrate hydrolase located in the small intestine that plays a significant role in the digestion of carbohydrates. scielo.br Inhibiting α-glucosidase activity can slow down glucose absorption and help control postprandial blood sugar levels, making it a target for managing type 2 diabetes. scielo.brnih.gov Fungal phenalenones, including this compound, have been reported to inhibit α-glucosidase. nih.govencyclopedia.pub While detailed research findings specifically on this compound's α-glucosidase inhibition were not found in the provided snippets, the general activity of fungal phenalenones in inhibiting this enzyme is noted. nih.govencyclopedia.pub Studies on other natural compounds, such as flavonoids and chalcones, have shown potent α-glucosidase inhibitory effects with varying IC₅₀ values and mechanisms of action, highlighting the potential for natural products to act as α-glucosidase inhibitors. scielo.brnih.govmdpi.combenthamscience.commdpi.com

Lipase Inhibition

Lipase enzymes, particularly pancreatic lipase, are crucial for the digestion and absorption of dietary fats. nih.govnih.govmdpi.com Inhibition of pancreatic lipase is a therapeutic strategy for the treatment of obesity by reducing calorie intake from fats. nih.govnih.gov Fungal phenalenones, including this compound, have been reported to exhibit lipase inhibition. nih.govencyclopedia.pub Although specific detailed data on this compound's lipase inhibition were not present in the provided search results, the class of compounds to which this compound belongs is known to possess this activity. nih.govencyclopedia.pub Research on other natural products, such as flavonoids and metabolites from microbial sources, has demonstrated pancreatic lipase inhibitory activity with varying potencies. nih.govnih.govmdpi.com

Acetylcholinesterase (AchE) Inhibition

Acetylcholinesterase (AchE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132). mdpi.commdpi.comfrontiersin.org Inhibition of AchE can increase acetylcholine levels in the brain, which is a therapeutic approach for neurodegenerative diseases like Alzheimer's. mdpi.comfrontiersin.org Fungal phenalenones, including this compound, have been reported to inhibit AchE. nih.govencyclopedia.pub While direct research findings on this compound's AchE inhibition were not available in the provided snippets, the general activity of fungal phenalenones in inhibiting this enzyme is documented. nih.govencyclopedia.pubgoogleapis.com Studies on other natural compounds, such as flavonoids and peptides, have shown AchE inhibitory activity with varying IC₅₀ values. mdpi.commdpi.comfrontiersin.org

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. frontiersin.orgnih.govfrontiersin.orgjci.org IDO1 plays a role in immune regulation, and its overexpression in certain conditions, such as cancer, can lead to immunosuppression. frontiersin.orgfrontiersin.orgjci.org Inhibition of IDO1 is being explored as a potential therapeutic strategy, particularly in cancer immunotherapy. frontiersin.orgnih.govfrontiersin.org Fungal phenalenones, including this compound, have been reported to inhibit IDO1. nih.govencyclopedia.pubresearchgate.net While specific research findings on this compound's IDO1 inhibition were not found in the provided snippets, the general activity of fungal phenalenones in inhibiting this enzyme is noted. nih.govencyclopedia.pubresearchgate.net Research on other natural and synthetic compounds has identified potent IDO1 inhibitors and investigated their mechanisms of action. frontiersin.orgnih.govfrontiersin.org

Angiotensin-I-Converting Enzyme (ACE) Inhibition

Angiotensin-I-Converting Enzyme (ACE) is a key enzyme in the renin-angiotensin system, playing a crucial role in regulating blood pressure by converting angiotensin I to angiotensin II, a potent vasoconstrictor. scienceopen.commdpi.comfrontiersin.org Inhibition of ACE is a well-established therapeutic approach for hypertension and cardiovascular diseases. scienceopen.commdpi.comfrontiersin.org Fungal phenalenones, including this compound, have been reported to inhibit ACE. nih.govencyclopedia.pubresearchgate.net While specific detailed research findings on this compound's ACE inhibition were not available in the provided snippets, the general activity of fungal phenalenones in inhibiting this enzyme is documented. nih.govencyclopedia.pubresearchgate.net Studies on other natural compounds, such as flavonoids and marine peptides, have demonstrated ACE inhibitory activity with varying potencies and mechanisms. scienceopen.commdpi.comnih.govnih.gov

Structure Activity Relationship Sar Studies and Derivative Design

Impact of Core Structure and Substituents on Bioactivity

The biological activity of funalenone is intrinsically linked to its unique chemical architecture, particularly its tricyclic phenalenone core and specific substituent groups.

Role of Tricyclic Phenalenone Core

The core of funalenones is a peri-fused tricyclic ring system derived from a polyketide precursor. nih.govmdpi.com This fundamental framework is essential for the compound's interaction with biological targets. The phenalene (B1197917) nucleus, the basic structure of phenalenones, undergoes oxidation to yield various derivatives, including this compound. mdpi.com The stability of the phenalene system, including its anions, radicals, and cations, as well as its photophysical properties, makes it a promising scaffold for medicinal chemistry. nih.gov Modifications to this core structure can significantly impact bioactivity, as seen in the diverse range of activities exhibited by different fungal phenalenone derivatives. nih.govmdpi.comresearchgate.net

Rational Design and Synthesis of this compound Derivatives

Rational design and synthesis of this compound derivatives aim to create analogs with enhanced therapeutic properties based on the established SAR. oncodesign-services.com This process involves targeted chemical modifications guided by an understanding of how structural changes influence bioactivity.

Chemical Modification Strategies (e.g., Functional Group Manipulation, Isosteric Replacements, Ring System Adjustments)

Chemical modification is a key strategy to improve the properties of bioactive compounds. drug-dev.com For this compound, this can involve manipulating its functional groups. Substitution reactions, particularly at the hydroxyl and methoxy (B1213986) groups, are possible avenues for modification. Techniques such as adding or removing functional groups are common in SAR studies to understand their impact on activity. preprints.org

While specific examples of this compound derivative synthesis and their bioactivities are not extensively detailed in the provided snippets beyond the parent compound, general strategies applied to phenalenones and similar polyketides include:

Functional Group Manipulation: Altering the oxidation state of hydroxyl groups, methylation or demethylation of hydroxyls or the methoxy group, or introducing other substituents to the aromatic rings. boku.ac.atthermofisher.com

Isosteric Replacements: Replacing existing atoms or groups with others having similar size, shape, and electronic properties to subtly alter interactions with the target.

Ring System Adjustments: Modifying the core phenalenone structure, potentially leading to novel scaffolds with altered biological profiles. This could involve opening one of the rings or changing the fusion pattern, although such drastic changes would likely lead to compounds significantly different from this compound.

The goal of these modifications is to optimize the compound's interaction with its biological target, improve solubility, metabolic stability, and reduce potential off-target effects. spirochem.com

Bioactivity-Guided Analog Generation

Bioactivity-guided fractionation and isolation have been instrumental in identifying this compound and other bioactive compounds from natural sources. researchgate.netebi.ac.uknih.gov This approach can also be applied to derivative generation. By synthesizing a library of analogs and testing their biological activity, researchers can identify the most promising compounds for further optimization. oncodesign-services.com This iterative process, where biological evaluation guides subsequent chemical synthesis, is a cornerstone of drug discovery. researchgate.net For instance, bioactivity-guided isolation of compounds from fungal extracts has led to the discovery of various phenalenone derivatives with diverse activities. researchgate.netresearchgate.net

Computational Approaches in SAR Elucidation

Computational methods play an increasingly important role in SAR elucidation and rational drug design. oncodesign-services.com These approaches can complement experimental studies by providing insights into molecular interactions and predicting the biological activity of novel compounds. oncodesign-services.compreprints.org

Specific computational techniques applicable to this compound and its derivatives include:

Molecular Modeling: Building and simulating 3D models of molecules to understand how they interact with their biological targets. oncodesign-services.com This can involve studying binding poses and affinities. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural descriptors of molecules with their biological activity. preprints.orgwikipedia.org These models can predict the activity of new compounds and guide the design of more potent analogs. preprints.orgmdpi.com

Molecular Docking Studies: Simulating the binding of a ligand (this compound or its derivatives) to a target protein to predict the preferred binding orientation and assess the strength of the interaction. mdpi.commdpi.commdpi.com This can help explain observed SAR and inform the design of improved inhibitors. mdpi.com

Density Functional Theory (DFT) Calculations: Used to study the electronic properties and reaction mechanisms of molecules, which can be relevant for understanding the role of specific functional groups like hydroxyls in antioxidant activity. nih.govnih.gov

These computational tools can accelerate the drug discovery process by prioritizing compounds for synthesis and testing, thereby reducing the need for extensive experimental work. preprints.org In silico studies can also predict pharmacokinetic properties and potential toxicity, further refining the design process. researchgate.netnih.gov

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound or its derivatives) to a receptor (such as an enzyme or protein target). mdpi.com This method helps to visualize and understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex.

Studies involving this compound have utilized molecular docking to investigate its binding to various targets, including collagenase (MMP-1) and HIV-1 integrase. researchgate.netresearchgate.net For instance, virtual screening of this compound analogs identified key structural determinants for collagenase inhibition. The phenalenone core is suggested to anchor the compound in the active site through hydrophobic interactions. The methoxy group has been highlighted for its role in enhancing binding affinity by forming hydrogen bonds with catalytic residues like Glu 143 and Zn²⁺ in MMP-1. Comparisons with other compounds, such as Pinoquercetin, suggest that this compound's rigid tricyclic system provides better steric complementarity for binding to collagenase. Molecular docking has also been used to predict the interaction abilities of compounds, including potential this compound-like structures, with enzyme binding sites like Topoisomerase I and II. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the structural properties (descriptors) of a set of compounds and their biological activities. wikipedia.org These models can then be used to predict the activity of new, untested compounds. researchgate.net

QSAR studies related to this compound or similar phenalenone structures have been conducted to predict various biological activities. While specific QSAR models solely focused on this compound are not extensively detailed in the search results, the application of QSAR to related compound classes, such as flavonoids with anti-HBV activity, demonstrates the potential for this approach in optimizing phenalenone derivatives. plos.org QSAR models can correlate biological activity with descriptors representing molecular properties like electrostatic properties, van der Waals surface area, and hydrogen bond properties, which are important for interactions with target enzymes. researchgate.net The reliability of QSAR predictions can be high, with validated models showing good predictive performance. plos.orgresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. ebsco.com These simulations provide insights into the dynamic behavior of molecular systems, including the stability of ligand-receptor complexes and conformational changes. ebsco.com

MD simulations have been employed in studies involving this compound and related compounds to complement docking results and validate the stability of interactions with target proteins. researchgate.netresearchgate.net For example, MD simulations have been used to confirm docking results and assess the stability of interactions between ligands and enzymes like leptospiral collagenase. researchgate.netresearchgate.net These simulations can provide a detailed picture of how this compound or its derivatives interact with the active site of a target protein over time, accounting for the flexibility of both the ligand and the protein. ebsco.com MD simulations can also be used to predict hydrolysis-prone sites in compounds, which is relevant for understanding their metabolic stability.

Pharmacophore Studies

Pharmacophore studies involve identifying the essential steric and electronic features of a molecule that are required for it to interact with a specific biological target and elicit a biological response. plos.org A pharmacophore represents the spatial arrangement of these features. tandfonline.com

While direct pharmacophore studies specifically on this compound are not prominently featured in the search results, pharmacophore modeling is a common approach in the discovery of inhibitors for targets like HIV-1 integrase, which this compound is known to inhibit. nih.govtandfonline.comnih.gov Pharmacophore models based on known inhibitors can be used to screen large databases of compounds to identify potential new leads with similar binding characteristics. plos.org The presence of metal-chelating hydroxyl groups, a feature found in this compound, is often associated with the pharmacophore of inhibitors targeting enzymes that utilize metal cofactors, such as HIV-1 integrase. tandfonline.comnih.gov

Optimizing Pharmacological Profiles of this compound Analogs

Optimizing the pharmacological profiles of this compound analogs involves structural modifications aimed at improving their efficacy, selectivity, and other properties relevant to their potential therapeutic use. gardp.org This process is guided by the insights gained from SAR studies and computational modeling.

Enhancing Potency and Selectivity

Enhancing the potency of this compound analogs means increasing their biological activity at lower concentrations. Selectivity refers to the ability of a compound to act on a specific biological target without significantly affecting other targets, which helps reduce off-target effects and potential toxicity. gardp.org

Structural modifications to the this compound core and its substituents can be explored to enhance potency and selectivity. Based on SAR insights, modifications that strengthen favorable interactions with the target protein (e.g., optimizing hydrogen bonding or hydrophobic contacts) or reduce unfavorable interactions can lead to increased potency. mdpi.com For example, the methoxy group at C2 in this compound has been identified as important for its collagenase inhibitory activity. Modifying this group or introducing other substituents at different positions could potentially alter the binding affinity and selectivity for different matrix metalloproteinases or other targets.

Improving selectivity often involves designing analogs that exploit subtle differences in the binding sites of the target protein compared to other proteins. Computational methods like molecular docking and MD simulations can help predict how structural changes affect binding to different targets, guiding the synthesis of more selective compounds. plos.orgchembuyersguide.commedchemexpress.com For instance, if this compound shows activity against multiple targets, designing analogs that fit more precisely into the active site of the desired target while having reduced affinity for off-targets would enhance selectivity.

The synthesis of new derivatives and evaluation of their biological activities are iterative processes in optimizing pharmacological profiles. gardp.org Research on other natural product scaffolds, such as flavanones and triterpenoids, has shown that strategic modifications can significantly enhance antimicrobial and cytotoxic activities and improve selectivity for specific cell lines or targets. mdpi.comarizona.edu Applying similar strategies to this compound derivatives, guided by computational predictions and experimental validation, holds promise for developing more potent and selective therapeutic agents.

Analytical Methodologies for Funalenone Research

Chromatographic and Spectroscopic Techniques for Characterization

Chromatographic and spectroscopic methods are the cornerstone of Funalenone characterization, enabling its separation from complex matrices and providing detailed information about its molecular structure. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a pivotal technique in the isolation and purification of this compound from fungal extracts. researchgate.netgen.storeresearchgate.netresearchgate.net Reversed-phase HPLC is frequently employed in the downstream processing of extracts obtained from Aspergillus niger. For instance, this compound was successfully isolated from Aspergillus niger FO-5904 mycelium using reversed-phase HPLC as a final purification step, following initial solvent extraction and other chromatographic separations like ODS and Sephadex LH-20 column chromatography. researchgate.netresearchgate.net The coupling of HPLC with diode-array detection and mass spectrometry (HPLC-DAD-MS) is a powerful approach for the identification and profiling of this compound within crude culture extracts. nih.gov Research indicates that this compound exhibits a characteristic retention time when analyzed by HPLC-DAD-MS using a RP C18 column under specific elution conditions. nih.gov Semi-preparative reversed-phase HPLC with UV detection at 254 nm is also utilized for the isolation of fungal metabolites, including phenalenones. nih.gov

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is essential for determining the molecular weight and elemental composition of this compound and for its identification in complex biological samples. researchgate.netgen.storeresearchgate.netlcms.cz High-resolution electrospray ionization mass spectrometry (HRESIMS) provides accurate mass measurements that are critical for confirming the molecular formula. nih.gov LC-MS analysis has been successfully applied to identify this compound among other compounds present in fungal isolates. researchgate.nettandfonline.com this compound has a reported molecular weight of approximately 288.25 or 288.26 g/mol , consistent with its proposed molecular formula (C₁₅H₁₂O₅ or C₁₅H₁₂O₆). gen.store HRESIMS data has also been instrumental in the structural elucidation of related phenalenone derivatives. acs.org this compound, with CAS number 259728-61-5 and a calculated molecular weight of 288.2566223, is included in high-resolution MS/MS spectral libraries, facilitating its identification in various analyses. sciex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for the detailed structural elucidation of this compound, providing intricate details about its atomic connectivity and three-dimensional arrangement. gen.storesciex.com Both proton (¹H) and carbon-13 (¹³C) NMR spectra are analyzed to assign signals corresponding to specific nuclei within the molecule, based on their chemical shifts and coupling patterns. researchgate.netijper.org Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, provide through-bond and through-space correlations that are vital for confirming the structural assignments. ebi.ac.uk Published ¹H NMR data for this compound in DMSO-d₆ shows characteristic signals, including singlets for methyl and methoxy (B1213986) groups and a complex multiplet for aromatic protons. NMR data analysis is also crucial for distinguishing between similar compounds and confirming the structures of isolated metabolites. acs.org

Method Development and Validation in Research

The development of analytical methods for this compound involves creating robust and reliable procedures for its analysis. lcms.czlabmanager.com This process typically includes selecting the most appropriate analytical technique based on the compound's properties and the research objective, optimizing instrumental parameters (such as chromatographic columns, mobile phases, and detection wavelengths), and conducting preliminary tests to assess method performance characteristics like peak shape and separation efficiency. labmanager.com While specific validated methods solely for this compound are not extensively detailed in the provided information, the general principles of analytical method validation, adhering to guidelines from regulatory bodies like ICH, are applicable. lcms.czlabmanager.comijamscr.com Validation ensures that the method is suitable for its intended purpose, demonstrating parameters such as specificity, accuracy, precision, and linearity. lcms.czlabmanager.com

Advanced Analytical Approaches

Advanced analytical techniques, including high-throughput screening methods and sophisticated hyphenated systems, contribute to the efficiency and depth of this compound research, particularly in the context of natural product discovery and fungal metabolism studies. lcms.cz LC-MS, as a hyphenated technique, allows for the rapid separation and identification of numerous compounds in complex fungal extracts in a single analysis, greatly accelerating the process of identifying secondary metabolites like this compound. researchgate.nettandfonline.com The use of high-resolution MS/MS spectral libraries aids in the quick and confident identification of known compounds. sciex.com Furthermore, high-throughput approaches in genetics, such as bulk segregant analysis combined with high-throughput sequencing, are used to study the genetic basis of secondary metabolite production in fungi like Aspergillus niger, highlighting the interconnectedness of analytical chemistry and molecular biology in this field. researchgate.netresearchgate.net While not directly an analytical method for this compound itself, the application of multivariate analysis techniques in related studies suggests the potential for advanced data analysis approaches to gain deeper insights from complex analytical datasets generated during this compound research.

Research Applications and Future Perspectives

Funalenone as a Model Compound in Phenalenone Chemistry

This compound is utilized as a model compound in the study of phenalenone chemistry and its derivatives. Research into its chemical reactions, such as oxidation, reduction, and substitution, provides insights into the reactivity and properties of the phenalenone scaffold. Understanding these chemical transformations is crucial for the synthesis of novel phenalenone derivatives with potentially altered or enhanced biological activities.

Contributions to Enzyme Inhibition Research

This compound has demonstrated inhibitory effects against a range of enzymes, making it a subject of interest in enzyme inhibition research. Notably, it inhibits HIV-1 integrase, an essential enzyme for viral replication, by binding to its active site and preventing the integration of viral DNA into the host genome. this compound also inhibits matrix metalloproteinase-1 (MMP-1), also known as type I collagenase, by interacting with its catalytic domain. researchgate.netmedchemexpress.comresearchgate.netnih.gov MMP-1 plays a role in extracellular matrix remodeling and is implicated in conditions like arthritis. researchgate.netresearchgate.net Additionally, this compound has been shown to inhibit the bacterial cell wall synthesis enzymes MraY and MurG, as well as protein tyrosine phosphatase 1B (PTP1B). mdpi.commedchemexpress.com

Research findings on enzyme inhibition by this compound include:

| Enzyme | IC₅₀ / Inhibition Percentage | Notes | Source(s) |

| HIV-1 Integrase | 10 µM | Inhibits viral DNA integration | ebi.ac.uktargetmol.com |

| MMP-1 (Type I Collagenase) | 170 µM | Inhibits extracellular matrix remodeling | researchgate.netmedchemexpress.comresearchgate.nettargetmol.com |

| Type IV Collagenase (72 kDa) | 18.3% inhibition at 400 µM | Weaker effect compared to MMP-1 | researchgate.netmedchemexpress.com |

| Type IV Collagenase (92 kDa) | 38.7% inhibition at 400 µM | Weaker effect compared to MMP-1 | researchgate.netmedchemexpress.com |

| MraY + MurG | 25.5 µM (membrane plate assay) | Inhibits bacterial cell wall synthesis | medchemexpress.com |

| hPTP1B₁₋₄₀₀ | 6.1 µM | Noncompetitive inhibitor | mdpi.com |

These findings highlight this compound's potential as a lead compound for developing inhibitors targeting these specific enzymes.

Role in Natural Product Drug Discovery

Natural products, including fungal metabolites like this compound, are a significant source of lead compounds for drug discovery due to their vast chemical diversity and biological activities. plos.orgmdpi.com this compound's diverse bioactivities, such as its antiviral, antibacterial, and enzyme inhibitory properties, underscore its potential in the discovery of new therapeutic agents.

Lead Identification and Optimization Strategies

This compound and its derivatives can serve as starting points in the lead identification and optimization phases of drug discovery. dntb.gov.uadanaher.combiobide.comslideshare.netupmbiomedicals.com Lead identification involves finding compounds with desired biological activity, often through screening natural product libraries. plos.orgdanaher.combiobide.comslideshare.net Once a lead like this compound is identified, lead optimization aims to improve its properties for potential drug development. danaher.combiobide.comslideshare.netupmbiomedicals.com

Refinement of Chemical Structures for Drugability

Refinement of the chemical structure of lead compounds is a key aspect of lead optimization to enhance their "drugability." danaher.combiobide.com Drugability refers to the likelihood of a compound successfully becoming a drug, considering factors like potency, selectivity, pharmacokinetics, and safety. biobide.comupmbiomedicals.com Medicinal chemistry approaches involve systematic modifications to the lead structure to improve these properties while minimizing undesirable effects. biobide.comupmbiomedicals.com For this compound, this could involve altering the substituents on the phenalenone core to enhance target binding, improve solubility, or reduce potential off-target interactions.

Assessment of Absorption, Distribution, Metabolism, Excretion (ADME) Properties

Assessment of ADME properties is crucial during lead optimization to understand how the body handles a potential drug candidate. danaher.comresearchgate.netnih.gov This involves evaluating how the compound is absorbed into the bloodstream, distributed to various tissues, metabolized by enzymes, and excreted from the body. danaher.comresearchgate.netnih.gov Early assessment of ADME properties helps in selecting compounds with favorable pharmacokinetic profiles, increasing their chances of success in preclinical and clinical development. danaher.comresearchgate.netnih.gov In silico methods and in vitro assays are often used for early ADME profiling when physical samples may be limited. researchgate.netnih.gov

Early Preclinical Safety Assessment in Lead Optimization

Early preclinical safety assessment is integrated into the lead optimization process to identify potential toxicity issues before extensive development. altasciences.comsyngeneintl.comtoxicology.orgsemanticscholar.orgpmda.go.jpnih.gov This involves evaluating the compound's safety profile in relevant biological systems, often using in vitro and in vivo models. upmbiomedicals.comaltasciences.comsyngeneintl.com Studies may include assessing cytotoxicity, genotoxicity, and potential effects on major organ systems. altasciences.com Identifying safety concerns early allows for the prioritization of compounds with better profiles and guides further structural modifications to mitigate risks. upmbiomedicals.comaltasciences.com

Development of New Pharmaceutical Leads

This compound, a phenalenone-type polyketide primarily isolated from Aspergillus niger and Aspergillus tubingensis, has garnered attention for its diverse biological activities, positioning it as a potential starting point for the development of new pharmaceutical leads. researchgate.net Its molecular structure features a tricyclic phenalenone core with specific methoxy (B1213986) and hydroxyl substitutions critical for its bioactivity.